tert-butyl (2R)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (2R)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate: is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its tert-butyl group, amino group, and multiple ester functionalities, making it a versatile molecule in synthetic chemistry and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate typically involves multi-step organic reactions. One common approach is to start with a protected amino acid derivative, followed by esterification and amination reactions. The reaction conditions often require the use of protecting groups, such as tert-butyl, to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification and amination processes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps, such as crystallization or chromatography, are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: tert-butyl (2R)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In synthetic chemistry, tert-butyl (2R)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology: The compound is utilized in biological studies to investigate enzyme-substrate interactions and protein modifications. Its amino group can be conjugated to biomolecules for labeling and detection purposes.
Medicine: In medicinal chemistry, this compound serves as a precursor for the development of pharmaceutical agents. Its structural features enable the design of drugs with specific biological activities.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of target proteins. Additionally, its ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
- tert-butyl 2-(bis(2-hydroxyethyl)amino)acetate
- Bis(tert-butyldimethylsilyl) 2-[(tert-butyldimethylsilyl)amino]ethylphosphonate
- Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine
Uniqueness: tert-butyl (2R)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate stands out due to its specific combination of functional groups, which provide unique reactivity and versatility in chemical synthesis. Its structure allows for multiple points of modification, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C22H42N2O6 |
---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
tert-butyl (2R)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate |
InChI |
InChI=1S/C22H42N2O6/c1-20(2,3)28-17(25)14-24(15-18(26)29-21(4,5)6)16(12-10-11-13-23)19(27)30-22(7,8)9/h16H,10-15,23H2,1-9H3/t16-/m1/s1 |
InChI Key |
SLEOTGKREMTOTD-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)[C@H](CCCCN)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCCCN)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.